

1-phenyl-1H-pyrazol-5-ol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-phenyl-1H-pyrazol-5-ol*

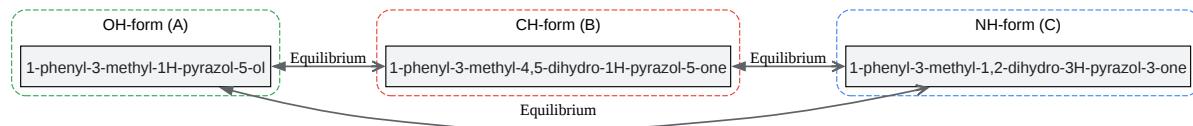
Cat. No.: B2837354

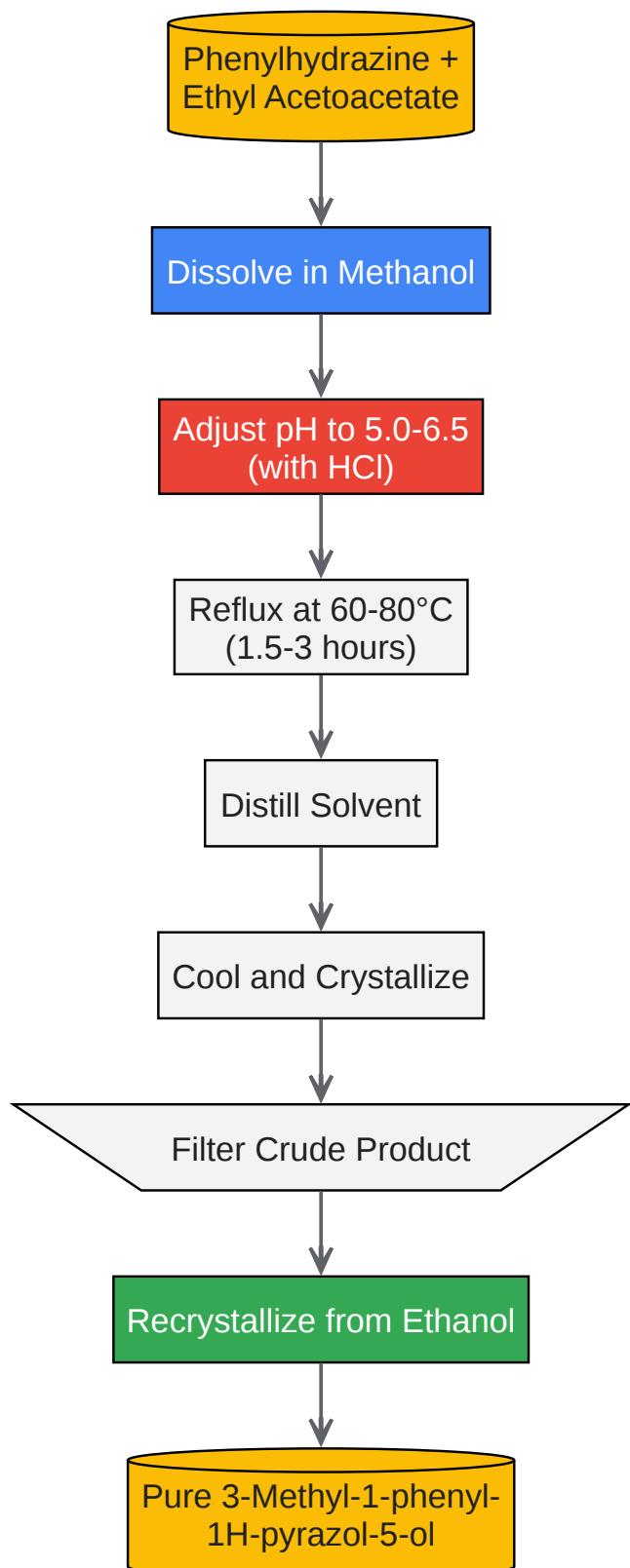
[Get Quote](#)

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a heterocyclic compound widely known in the pharmaceutical industry as Edaravone, stands as a pivotal molecule in contemporary neuroprotective therapy.^{[1][2]} Initially synthesized in the late 1980s, its potent antioxidant and radical scavenging properties have led to its approval for treating acute ischemic stroke and, more recently, amyotrophic lateral sclerosis (ALS).^{[2][3][4]} This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and mechanistic action, tailored for researchers and professionals in drug discovery and development. While the parent scaffold is 1-phenyl-1H-pyrazol-5-ol, this document will focus on the 3-methyl substituted analogue, which is the form with extensive clinical and research significance.


Chemical Identity and Structural Elucidation


The foundational structure of Edaravone is a bicyclic system featuring a 2-pyrazolin-5-one ring with a phenyl group at the N1 position and a methyl group at the C3 position.^{[1][2]} This arrangement is crucial for its chemical behavior and biological activity.

Identifier	Value	Source
IUPAC Name	5-methyl-2-phenyl-1H-pyrazol-3-one	[5]
Synonyms	Edaravone, Phenylmethylpyrazolone, MCI-186	[5]
CAS Number	89-25-8	[6]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[5]
Molecular Weight	174.20 g/mol	[5]

Prototropic Tautomerism: A Key Feature

A critical aspect of pyrazolone chemistry is the existence of prototropic tautomers. **3-Methyl-1-phenyl-1H-pyrazol-5-ol** exists in a dynamic equilibrium between three principal forms: the OH-form (hydroxypyrazole), the CH-form (methylenepyrazolone), and the NH-form (aminopyrazolone).[\[7\]](#)[\[8\]](#) The predominance of a specific tautomer is heavily influenced by the solvent environment. Spectroscopic analyses, including NMR studies, indicate that the OH-form is favored in nonpolar solvents, often existing as dimers through intermolecular hydrogen bonds.[\[9\]](#) In contrast, polar solvents like DMSO can disrupt these dimers, favoring monomeric species.[\[9\]](#) This tautomeric flexibility is integral to its reactivity and biological function.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]
- To cite this document: BenchChem. [1-phenyl-1H-pyrazol-5-ol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2837354#1-phenyl-1h-pyrazol-5-ol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b2837354#1-phenyl-1h-pyrazol-5-ol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com